molecular formula C26H38O3 B14390468 2-Oxo-2-phenylethyl octadec-14-ynoate CAS No. 90124-04-2

2-Oxo-2-phenylethyl octadec-14-ynoate

Cat. No.: B14390468
CAS No.: 90124-04-2
M. Wt: 398.6 g/mol
InChI Key: VJZDGCWFHOIXNX-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-14-ynoate is an organic compound characterized by its unique structure, which includes a phenyl group, an oxo group, and a long alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-14-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-14-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-14-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-14-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-14-ynoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The long alkyne chain can also influence the compound’s hydrophobicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl phenylacetate
  • 2-Oxo-2-phenylethyl octadec-10-ynoate
  • 14-Octadecenoic acid, 2-oxo-2-phenylethyl ester

Uniqueness

2-Oxo-2-phenylethyl octadec-14-ynoate is unique due to its specific structural features, such as the long alkyne chain and the presence of both oxo and phenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

90124-04-2

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-14-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-3,6-15,19,22-23H2,1H3

InChI Key

VJZDGCWFHOIXNX-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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